Target Engagement vs. Off‑Target p53/MDM2 Selectivity Compared with PTK7/β‑Catenin‑IN‑2 (Compound 04967)
In the same NanoBRET assay configuration, compound 01065 inhibits the PTK7/β‑catenin interaction with an IC₅₀ of 8.9 µM, whereas the structurally distinct analog PTK7/β‑catenin‑IN‑2 (compound 04967) achieves an IC₅₀ of 5.6 µM. Despite the ~1.6‑fold lower absolute potency, 01065 exhibits an IC₅₀ of 56.5 µM against the p53/MDM2 counter‑screen, compared to 157.1 µM for 04967 [1]. This translates to a selectivity ratio (p53/MDM2 IC₅₀ ÷ PTK7/β‑catenin IC₅₀) of 6.3 for 01065 versus 28.1 for 04967, meaning 01065 is approximately 4.5‑fold less promiscuous against the orthogonal p53/MDM2 protein–protein interaction [1].
| Evidence Dimension | Selectivity window (p53/MDM2 IC₅₀ / PTK7/β-catenin IC₅₀) |
|---|---|
| Target Compound Data | PTK7/β-catenin IC₅₀ = 8.9 µM; p53/MDM2 IC₅₀ = 56.5 µM; selectivity ratio = 6.3 |
| Comparator Or Baseline | PTK7/β-catenin‑IN‑2 (04967): PTK7/β-catenin IC₅₀ = 5.6 µM; p53/MDM2 IC₅₀ = 157.1 µM; selectivity ratio = 28.1 |
| Quantified Difference | 01065 is 1.6‑fold less potent on target but 4.5‑fold more selective against p53/MDM2 |
| Conditions | NanoBRET protein–protein interaction assay in HEK293T cells; PTK7‑NanoLuc donor/β‑catenin‑HaloTag acceptor pair; compounds tested in dose‑response (Ganier et al., 2022) |
Why This Matters
A narrower selectivity window against p53/MDM2 reduces confounding off‑target effects when using the compound as a PTK7/β‑catenin‑specific chemical probe, critical for target validation studies where misinterpretation of pathway effects can derail lead optimization.
- [1] Ganier, L., Betzi, S., Derviaux, C., Roche, P., Dessaux, C., Muller, C., Hoffer, L., Morelli, X. & Borg, J.-P. (2022). Discovery of Small-Molecule Inhibitors of the PTK7/β-Catenin Interaction Targeting the Wnt Signaling Pathway in Colorectal Cancer. ACS Chemical Biology, 17(5), 1061–1072. View Source
